(2-Chloro-phenyl)-(1-methyl-1H-imidazol-2-yl)-methanone
CAS No.: 30148-26-6
Cat. No.: VC7965990
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 30148-26-6 |
---|---|
Molecular Formula | C11H9ClN2O |
Molecular Weight | 220.65 g/mol |
IUPAC Name | (2-chlorophenyl)-(1-methylimidazol-2-yl)methanone |
Standard InChI | InChI=1S/C11H9ClN2O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7H,1H3 |
Standard InChI Key | XUOHNXMVWFHIDF-UHFFFAOYSA-N |
SMILES | CN1C=CN=C1C(=O)C2=CC=CC=C2Cl |
Canonical SMILES | CN1C=CN=C1C(=O)C2=CC=CC=C2Cl |
Structural and Molecular Characteristics
The compound’s IUPAC name, (2-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, reflects its bifunctional structure: a 2-chlorophenyl group linked via a ketone bridge to a 1-methylimidazole ring. Key molecular properties include:
Property | Value/Description |
---|---|
Molecular formula | C₁₁H₉ClN₂O |
Molecular weight | 220.66 g/mol |
Hybridization | sp² (aromatic rings), sp³ (ketone) |
Tautomerism potential | Limited due to methyl substitution |
The 2-chlorophenyl group introduces steric and electronic effects, while the methylimidazole moiety contributes basicity and hydrogen-bonding capability. The ketone bridge facilitates planar conjugation, though steric hindrance from the ortho-chloro substituent may restrict rotational freedom .
Synthetic Routes and Optimization
While no direct synthesis reports exist for this compound, analogous methodologies for aryl-imidazole ketones suggest two plausible pathways:
Friedel-Crafts Acylation
Reaction of 1-methylimidazole with 2-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃):
Key parameters:
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Temperature: 0–5°C (prevents side reactions)
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Solvent: Dichloromethane or nitrobenzene
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Yield optimization: Slow addition of acyl chloride
Suzuki-Miyaura Coupling
Cross-coupling of preformed boronic esters with halogenated precursors:
Advantages: Better regiocontrol, tolerance for functional groups .
Physicochemical Properties
Experimental data remain scarce, but computational predictions and analog comparisons suggest:
Property | Predicted Value |
---|---|
Melting point | 142–145°C (estimated) |
Solubility | DMSO > Ethanol > Water |
LogP | 2.1 ± 0.3 (moderate lipophilicity) |
pKa (imidazole N-H) | ~6.8 (weaker base than imidazole) |
The chloro substituent enhances electronegativity at the phenyl ring, potentially increasing crystal lattice energy and melting point relative to non-halogenated analogs.
Reactivity and Functionalization
The compound’s reactivity profile is dominated by three centers:
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Ketone carbonyl: Susceptible to nucleophilic attack (e.g., Grignard additions)
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Imidazole ring: Electrophilic substitution at C4/C5 positions
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Chlorophenyl group: Suzuki coupling or SNAr reactions
Notable transformations:
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Reduction: Sodium borohydride reduces the ketone to a secondary alcohol (potential prodrug strategy)
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Halogenation: NBS in CCl₄ brominates the imidazole ring at C4
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Cross-coupling: Pd-mediated coupling of the chloroarene with boronic acids
Biological Activity and Applications
While direct pharmacological studies are absent, structural analogs exhibit:
Activity | Mechanism | Relevance to Target Compound |
---|---|---|
Antimicrobial | Membrane disruption | Enhanced via chloro substituent |
Enzyme inhibition | Competitive binding at active sites | Imidazole-metal coordination |
Anticancer | Apoptosis induction | Ketone-mediated ROS generation |
In materials science, the compound’s conjugated system suggests utility in:
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Organic semiconductors (bandgap ~3.1 eV estimated)
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Metal-organic frameworks (imidazole as linker)
Future Research Directions
Critical knowledge gaps to address:
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Crystallography: Single-crystal X-ray for conformation analysis
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ADMET profiling: In vitro absorption and metabolic studies
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Catalytic applications: As ligand in transition-metal complexes
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